REACTION_CXSMILES
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N[C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([Br:9])=[CH:4][C:3]=1[CH3:10].[F:11][B-](F)(F)F.[H+].N([O-])=O.[Na+]>O>[Br:9][C:5]1[CH:4]=[C:3]([CH3:10])[C:2]([F:11])=[CH:7][C:6]=1[CH3:8] |f:1.2,3.4|
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Name
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|
Quantity
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373 g
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Type
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reactant
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Smiles
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NC1=C(C=C(C(=C1)C)Br)C
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Name
|
|
Quantity
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1860 mL
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Type
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solvent
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Smiles
|
O
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Name
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|
Quantity
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612 mL
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Type
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reactant
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Smiles
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F[B-](F)(F)F.[H+]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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were added
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Type
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FILTRATION
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Details
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the solid was filtered off with suction
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Type
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WASH
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Details
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washed with a little cold 5% tetrafluoroboric acid
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Type
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CUSTOM
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Details
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The yellow solid (497 g=90%) was dried overnight in an oil-pump vacuum
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Duration
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8 (± 8) h
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |